REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([O-])(=O)C.[K+].[F:11][C:12]1[CH:17]=[CH:16][C:15](I)=[CH:14][CH:13]=1>CC(N(C)C)=O.O.[OH-].[Pd+2].[OH-]>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:5]2[S:1][CH:2]=[N:3][CH:4]=2)=[CH:14][CH:13]=1 |f:1.2,6.7.8|
|
Name
|
potassium acetate
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through Celite® reagent
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (100-200μ silica gel, eluting with 10% EtOAc and hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CN=CS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |